molecular formula C13H18ClN3O2 B2644622 4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone CAS No. 477860-40-5

4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone

Cat. No.: B2644622
CAS No.: 477860-40-5
M. Wt: 283.76
InChI Key: BFWGKUVUTYYQEY-UHFFFAOYSA-N
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Description

The 4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is a chemical compound of significant interest in medicinal chemistry due to its incorporation of the pyridazin-3(2H)-one scaffold . This core structure is recognized for its diverse biological activities and its ability to interact with multiple therapeutic targets . Current scientific literature highlights the pyridazinone scaffold as a privileged structure in the development of novel vasodilators for treating cardiovascular diseases and as a key component in targeted anticancer agents . The correlation between cardiovascular diseases and cancer incidence, a field known as reverse cardio-oncology, makes pyridazinone-based derivatives particularly compelling for research into agents with dual therapeutic potential or for drug repurposing strategies . Researchers are investigating such compounds for their potential to inhibit various enzymes, including phosphodiesterases (PDE) and tyrosine kinases, which are implicated in critical disease pathways . This product is intended for use in these advanced research applications to further explore its specific mechanism of action and pharmacological value.

Properties

IUPAC Name

4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-13(2,3)10(18)7-17-12(19)11(14)9(6-15-17)16-8-4-5-8/h6,8,16H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWGKUVUTYYQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyridazinone ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine and suitable leaving groups.

    Addition of the Dimethyl-Oxobutyl Side Chain: The final step involves the alkylation of the pyridazinone ring with 3,3-dimethyl-2-oxobutyl halides or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Cyclopropylamine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pyridazinones, including the compound , have been explored for their pharmacological properties. They have been implicated in various biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyridazinone derivatives can exhibit significant antimicrobial effects against various pathogens. The structural modifications in compounds like 4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone can enhance their efficacy against resistant strains of bacteria and fungi.
  • Anti-inflammatory Effects : Research indicates that certain pyridazinones possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways.
  • Anticancer Properties : Some studies suggest that pyridazinone derivatives can induce apoptosis in cancer cells. The ability to modify the structure allows for the targeting of specific cancer types, making them candidates for further development as anticancer agents.

Agricultural Applications

The compound also shows promise in agricultural applications, particularly as a herbicide :

  • Herbicidal Activity : Pyridazinones are known to inhibit photosynthesis by targeting the photosystem II complex in plants. This mechanism disrupts electron transport, leading to plant death. The specific structure of this compound may enhance its potency against certain weed species while minimizing impact on crops.

Case Studies and Research Findings

Several studies have documented the effects and applications of pyridazinone derivatives:

  • Chloroplast Development Study : A study on barley (Hordeum vulgare) demonstrated that treatment with a related pyridazinone resulted in alterations to chloroplast thylakoid membranes without gross morphological changes. This indicates potential use in modifying plant growth and development through targeted chemical application .
  • Synthesis and Characterization : The synthesis of this compound has been achieved through various methodologies, showcasing its structural versatility. Characterization techniques such as X-ray crystallography have provided insights into its molecular structure and interactions .

Mechanism of Action

The mechanism of action of 4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Differences

Pyridazinone herbicides typically share a core structure but vary in substituents at positions 2, 4, and 5, which dictate their biological activity, selectivity, and environmental persistence. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Compound Name Position 4 Position 5 Position 2 Substituent Molecular Weight Use/Activity Source
4-Chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone Cl Cyclopropylamino 3,3-Dimethyl-2-oxobutyl Not specified Research compound
Norflurazon (4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) Cl Methylamino 3-(Trifluoromethyl)phenyl 328.73 Herbicide (carotenoid synthesis inhibitor)
San 6706 (4-Chloro-5-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone) Cl Dimethylamino 3-(Trifluoromethyl)phenyl 342.75 Herbicide (chloroplast disruptor)
4-Bromo-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone Br Cyclopropylamino 3,3-Dimethyl-2-oxobutyl 316.19 Research compound
4-Chloro-5-(cyclohexylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone Cl Cyclohexylamino 2-Oxopropyl Not specified Medicinal research

Key Differences and Implications

Position 5 Substitutions: Cyclopropylamino: Present in the target compound and its brominated analog, this group introduces rigidity and moderate lipophilicity. It may reduce metabolic degradation compared to methylamino/dimethylamino groups in norflurazon/San 6706 . Methylamino/Dimethylamino: These groups in norflurazon and San 6706 enhance solubility but may increase susceptibility to enzymatic N-demethylation, affecting persistence .

Position 2 Substituents: 3,3-Dimethyl-2-oxobutyl: This aliphatic chain in the target compound likely improves translocation within plant tissues compared to the aromatic 3-(trifluoromethyl)phenyl group in norflurazon/San 6704. However, the latter’s phenyl group enhances binding to phytoene desaturase, a key enzyme in carotenoid biosynthesis . Trifluoromethylphenyl: Found in norflurazon, this group confers strong electron-withdrawing effects, enhancing herbicide potency by stabilizing interactions with target enzymes .

Position 4 Halogenation: Chlorine (Cl) vs.

Research Findings and Mechanistic Insights

  • Norflurazon and San 6706: These herbicides inhibit carotenoid synthesis, leading to chlorophyll photooxidation and "bleaching" of plant tissues. Their trifluoromethylphenyl group is critical for binding to phytoene desaturase .
  • Target Compound: The absence of an aromatic group at position 2 suggests a possible divergence in mechanism. Its aliphatic chain may facilitate uptake but reduce affinity for carotenoid biosynthesis enzymes compared to norflurazon .
  • Structural-Activity Relationship (SAR): Cyclopropylamino groups (as in the target compound) are less studied but may offer novel interactions with plant enzymes, warranting further investigation .

Biological Activity

The compound 4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is a pyridazinone derivative that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by the following features:

  • Chlorine atom at the 4-position.
  • Cyclopropylamino group at the 5-position.
  • Oxobutyl side chain at the 2-position.

This unique structure may contribute to its biological activity and pharmacological profile.

Pharmacological Properties

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:

  • Anti-inflammatory Activity : Compounds in this class have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This suggests that this compound may also possess anti-inflammatory properties .
  • Anticancer Activity : Some derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The presence of specific substituents can enhance their potency against tumor cells .
  • Neuroprotective Effects : Emerging research indicates that certain pyridazinones can exert neuroprotective effects, potentially through modulation of neurotransmitter systems .

Structure-Activity Relationships (SAR)

The biological activity of pyridazinones can be significantly influenced by modifications to their chemical structure. Key findings from SAR studies include:

  • Chlorine Substitution : The presence of chlorine at the 4-position has been linked to increased COX-2 selectivity and potency .
  • Cyclopropyl Group : The cyclopropylamino moiety enhances binding affinity to biological targets, which may explain improved pharmacological profiles compared to non-cyclized analogs .

Case Study 1: Anti-inflammatory Properties

A study evaluated a series of pyridazinone derivatives for their ability to inhibit COX enzymes. The results indicated that compounds with a similar structure to this compound exhibited significant COX-2 inhibition in vitro, leading to reduced inflammation in animal models .

Case Study 2: Anticancer Activity

In vitro tests showed that modifications to the side chain of pyridazinones could enhance cytotoxicity against breast cancer cell lines. Notably, a derivative with a similar scaffold demonstrated IC50 values in the low micromolar range, indicating strong anticancer potential .

Q & A

Q. What are the key structural features of 4-chloro-5-(cyclopropylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone, and how do they influence its physicochemical properties?

  • Methodological Answer : The compound’s pyridazinone core is substituted with a chlorine atom at position 4 and a cyclopropylamino group at position 4. The 3,3-dimethyl-2-oxobutyl side chain at position 2 introduces steric bulk and potential hydrogen-bonding interactions. These substituents affect solubility, stability, and bioavailability. For analogs like norflurazon (SAN 9789), trifluoromethyl and methylamino groups enhance lipophilicity and resistance to metabolic degradation . Computational tools (e.g., molecular docking, logP calculations) should be employed to predict solubility and membrane permeability.

Q. How can researchers synthesize this compound, and what analytical techniques validate its purity?

  • Methodological Answer : Pyridazinone derivatives are typically synthesized via cyclization of hydrazine derivatives with diketones or via nucleophilic substitution reactions. For example, SAN 6706 analogs are synthesized by reacting substituted phenylhydrazines with chlorinated diketones under acidic conditions . Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for confirming substituent positions). Mass spectrometry (HRMS) ensures accurate molecular weight determination .

Q. What preliminary assays are recommended to assess its herbicidal or biochemical activity?

  • Methodological Answer : Initial screening should include:
  • Hill Reaction Inhibition Assays : Measure photosynthetic electron transport inhibition in isolated chloroplasts (e.g., spinach beet chloroplasts) .
  • Carotenoid Biosynthesis Assays : Quantify phytoene accumulation in Chlorella fusca or plant tissues via UV-Vis spectroscopy (absorbance at 286 nm for phytoene) .
  • Dose-Response Studies : Compare efficacy to known pyridazinones like norflurazon (IC₅₀ values typically <10 µM) .

Advanced Research Questions

Q. How does the cyclopropylamino group influence target specificity compared to methylamino/dimethylamino analogs?

  • Methodological Answer : The cyclopropylamino group’s rigid, three-membered ring may enhance binding affinity to carotenoid biosynthesis enzymes (e.g., phytoene desaturase) by reducing conformational flexibility. Comparative studies using:
  • Enzyme Kinetics : Measure inhibition constants (Ki) for recombinant phytoene desaturase .
  • Metabolic Stability Assays : Use liver microsomes to assess resistance to cytochrome P450-mediated degradation .
    Structural analogs like SAN 6706 show that dimethylamino groups improve metabolic stability, while trifluoromethyl substitutions enhance target binding .

Q. What experimental designs address contradictory data on species-specific responses (e.g., algae vs. higher plants)?

  • Methodological Answer : Contradictions may arise from differential enzyme expression or membrane permeability. To resolve this:
  • Comparative Transcriptomics : Identify expression levels of carotenoid biosynthesis genes (e.g., PDS, ZDS) in sensitive vs. tolerant species .
  • Lipidomic Profiling : Analyze membrane lipid composition (e.g., galactolipids in chloroplasts) to assess herbicide uptake .
    For example, SAN 9785 alters fatty acid synthesis in Chroomonas salina but not in Crypthecodiniun cohnii due to differences in chloroplast structure .

Q. What mechanisms explain dual-action modes (e.g., photosynthetic inhibition and chloroplast disruption)?

  • Methodological Answer : Pyridazinones with trifluoromethyl and alkylamino groups (e.g., SAN 6706) inhibit both the Hill reaction and chloroplast development. Mechanistic studies should include:
  • Proteomic Analysis : Identify chloroplast membrane proteins (e.g., LHCII) affected by treatment .
  • Electron Microscopy : Visualize chloroplast ultrastructure changes (e.g., thylakoid disassembly) .
    Dual-action herbicides often disrupt photosynthetic electron transport (via plastoquinone binding) and phytoene desaturase activity, leading to albinism in emerging leaves .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in metabolite identification during degradation studies?

  • Methodological Answer : Use orthogonal analytical methods:
  • LC-MS/MS : Compare fragmentation patterns to reference standards (e.g., desmethyl norflurazon ).
  • Isotopic Labeling : Track metabolic pathways using ¹⁴C-labeled compounds in soil/plant systems .
    For example, norflurazon’s desmethyl metabolite retains herbicidal activity, requiring quantification in residue tolerance studies .

Q. What statistical models are optimal for analyzing dose-response relationships in non-linear systems?

  • Methodological Answer : Use four-parameter logistic models (e.g., Hill equation) to fit dose-response curves. Software tools like R (drc package) or GraphPad Prism can calculate EC₅₀/EC₉₀ values and assess synergism/antagonism in combination therapies . For non-linear systems (e.g., hormesis), Bayesian hierarchical models improve robustness .

Tables for Key Data

Property Example Data (Norflurazon) Method Reference ID
Melting Point184°CDifferential Scanning Calorimetry
Water Solubility10.5 ppm (25°C)Shake Flask Method
IC₅₀ (Phytoene Desaturase)0.8 µMEnzyme Inhibition Assay
LogP3.1Reverse-Phase HPLC

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